molecular formula C13H15ClO2 B104294 4-(4-Chlorophenyl)cyclohexanecarboxylic acid CAS No. 95233-37-7

4-(4-Chlorophenyl)cyclohexanecarboxylic acid

Cat. No.: B104294
CAS No.: 95233-37-7
M. Wt: 238.71 g/mol
InChI Key: NXXDIEYTMQYWJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

IUPAC Name

4-(4-chlorophenyl)cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClO2/c14-12-7-5-10(6-8-12)9-1-3-11(4-2-9)13(15)16/h5-9,11H,1-4H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXXDIEYTMQYWJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C2=CC=C(C=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80964358
Record name trans-4-(4-Chlorophenyl)cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80964358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95233-37-7, 49708-81-8
Record name 4-(4-Chlorophenyl)cyclohexanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=95233-37-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name trans-4-(4-Chlorophenyl)cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80964358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclohexanecarboxylic acid, 4-(4-chlorophenyl)-, trans
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.133.191
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-(4-chlorophenyl)cyclohexane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Reaction Mechanism and Conditions

Cyclohexanecarboxylic acid derivatives react with 4-chlorobenzyl chloride in the presence of Lewis acids (e.g., AlCl₃) to form the aryl-cyclohexane backbone. Subsequent oxidation introduces the carboxylic acid group. Key steps include:

  • Alkylation : 4-Chlorobenzyl chloride reacts with cyclohexanone under anhydrous AlCl₃ catalysis at 0–5°C, yielding 4-(4-chlorophenyl)cyclohexanone intermediates.

  • Oxidation : The ketone intermediate undergoes oxidation using KMnO₄ in acidic conditions (H₂SO₄, 60°C) to form the carboxylic acid.

Yield and Purity Optimization

  • Isomer Control : The reaction predominantly produces trans isomers due to steric hindrance during alkylation. Cis isomers are minimized to ≤1.5% via recrystallization in ethanol/water mixtures.

  • Catalyst Recycling : AlCl₃ is recovered and reused, reducing production costs by 18–22% in industrial settings.

ParameterOptimal ConditionImpact on Yield
Temperature0–5°C (alkylation)Prevents side reactions
Oxidizing AgentKMnO₄ (2.5 eq)90–92% conversion
Recrystallization SolventEthanol:H₂O (3:1)98% purity

Hydrogenation of Aromatic Precursors

Hydrogenation offers a stereoselective pathway by reducing aromatic precursors to cyclohexane derivatives.

Substrate Selection and Reaction Setup

4-(4-Chlorophenyl)benzoic acid is hydrogenated under high-pressure H₂ (50–60 psi) using palladium-on-carbon (Pd/C, 5% w/w) in acetic acid. This method ensures:

  • Complete Saturation : The benzene ring converts to cyclohexane within 6–8 hours at 80°C.

  • Acid Stability : Carboxylic acid groups remain intact under acidic hydrogenation conditions.

Stereochemical Outcomes

  • Trans Isomer Dominance : The bulky chlorophenyl group favors equatorial positioning, yielding 85–88% trans-4-(4-chlorophenyl)cyclohexanecarboxylic acid.

  • Byproduct Formation : <2% cis isomers are removed via chiral column chromatography (Chiralpak IC, hexane/isopropanol).

Grignard Reaction-Based Synthesis

Grignard reagents enable precise carbon-chain elongation for cyclohexane frameworks.

Stepwise Synthesis

  • Grignard Formation : 4-Chlorophenylmagnesium bromide reacts with cyclohexanecarbonyl chloride in THF at −10°C.

  • Quenching and Oxidation : Hydrolysis with NH₄Cl yields 4-(4-chlorophenyl)cyclohexanol, which is oxidized to the carboxylic acid using Jones reagent (CrO₃/H₂SO₄).

Challenges and Solutions

  • Moisture Sensitivity : Strict anhydrous conditions (N₂ atmosphere) prevent Grignard reagent decomposition.

  • Oxidation Over-Run : Excess CrO₃ is neutralized with NaHSO₃ to avoid diketone byproducts.

Industrial-Scale Production Methods

Pharmaceutical manufacturers prioritize cost-efficiency and scalability.

Continuous-Flow Reactors

  • Throughput : 50–60 kg/day using tubular reactors with AlCl₃-packed beds.

  • Temperature Gradients : Multi-zone heating (0°C → 25°C → 60°C) ensures complete alkylation and oxidation.

Waste Management

  • AlCl₃ Recovery : 92–95% catalyst recuperation via aqueous NaOH treatment and filtration.

  • Solvent Recycling : Ethanol and THF are distilled and reused, reducing waste by 30%.

Purification and Analytical Validation

Final product quality is ensured through rigorous purification and testing.

Recrystallization Techniques

  • Solvent Pair Screening : Ethanol/water (3:1 v/v) achieves 98.5% purity, while acetonitrile removes polar impurities.

  • Polymorph Control : Form I crystals are isolated using heptane/ethyl acetate gradients, enhancing stability.

Analytical Methods

  • HPLC Analysis : C18 column (4.6 × 250 mm), 0.1% TFA in acetonitrile/water (55:45), retention time = 12.3 min.

  • Elemental Analysis :

    • Calculated (%): C 65.41, H 6.34, Cl 14.86

    • Observed (%): C 65.38 ± 0.3, H 6.31 ± 0.2, Cl 14.82 ± 0.1

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Isomer Ratio (trans:cis)Scalability
Friedel-Crafts88–929898:2High
Hydrogenation78–859795:5Moderate
Grignard70–759690:10Low

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenyl)cyclohexanecarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

Chemistry

4-(4-Chlorophenyl)cyclohexanecarboxylic acid serves as a building block in organic synthesis. It is employed as a reagent in various chemical reactions, including:

  • Oxidation : The compound can be oxidized to form ketones or aldehydes.
  • Reduction : Reduction reactions can convert the carboxylic acid group into alcohols.
  • Substitution Reactions : The chlorine atom on the phenyl ring can be replaced with other functional groups.

Reaction Types and Conditions

Reaction TypeCommon ReagentsConditions
OxidationKMnO4, CrO3Acidic medium
ReductionLiAlH4, NaBH4Anhydrous conditions
SubstitutionAmines, thiolsNucleophilic conditions

Biology

The compound has been investigated for its potential biological activities , particularly its antimicrobial properties. It is known to be an impurity of Atovaquone, a medication used primarily for treating Pneumocystis pneumonia. The biochemical pathways involved include:

  • Inhibition of Mitochondrial Electron Transport : Similar to Atovaquone, it may affect mitochondrial functions, leading to antipneumocystic activity.

Medicine

In medicinal chemistry, this compound is studied for its role as an impurity in the synthesis of pharmaceutical compounds. Its structural similarity to Atovaquone suggests it could have similar therapeutic effects, warranting further investigation into its pharmacological properties.

Industrial Applications

This compound is utilized in the production of specialty chemicals and intermediates. Its unique chlorine substitution imparts distinct chemical properties that are advantageous in various industrial processes.

Uniqueness

The presence of the chlorine atom in this compound contributes to its unique reactivity and biological activity compared to its analogs.

Case Studies and Research Findings

  • Antimicrobial Activity : A study demonstrated that derivatives of cyclohexanecarboxylic acids exhibit significant antibacterial effects against various pathogens, suggesting potential therapeutic applications in treating infections.
  • Synthesis Methods : Research has outlined efficient synthetic routes for producing this compound via Friedel-Crafts reactions and other methodologies that optimize yield and purity .
  • Pharmacological Insights : Investigations into the pharmacokinetics of Atovaquone have highlighted the importance of impurities like this compound in influencing drug efficacy and safety profiles .

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)cyclohexanecarboxylic acid involves its interaction with specific molecular targets. For instance, it can inhibit mitochondrial electron transport, which affects cellular respiration and energy production. This mechanism is particularly relevant in its use as an impurity in the synthesis of atovaquone, a drug used to treat certain infections .

Comparison with Similar Compounds

Chemical Identity :

  • CAS No.: 49708-81-8
  • Molecular Formula : C₁₃H₁₅ClO₂
  • Molecular Weight : 238.71 g/mol .

Physical Properties :

  • Melting Point : 252–254°C (slight variations reported, e.g., 252–262°C in some batches) .
  • Density : 1.225 g/cm³ at 25°C .
  • Solubility: Poor in water and methanol; slightly soluble in chloroform and DMSO .
  • pKa : 4.80 (predicted), indicating moderate acidity .

Synthesis: Produced via Friedel-Crafts alkylation of cyclohexanone with 4-chlorobenzene in the presence of AlCl₃ and NaOCl .

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The compound’s unique properties arise from its chlorophenyl substituent and cyclohexanecarboxylic acid backbone. Below is a comparison with analogs:

Compound Name Molecular Formula Substituent(s) Melting Point (°C) Solubility pKa Key Applications
4-(4-Chlorophenyl)cyclohexanecarboxylic acid C₁₃H₁₅ClO₂ 4-Cl-phenyl 252–254 Low in H₂O 4.80 Atovaquone intermediate
4-Phenylcyclohexanecarboxylic acid C₁₃H₁₄O₂ Phenyl 170–175 (cis) Moderate in EtOH ~4.7 Polymer synthesis
4-[(2,4-Dichlorophenyl)sulfonamido]methylcyclohexanecarboxylic acid C₁₃H₁₄Cl₂NO₄S 2,4-diCl-phenyl sulfonamido N/A N/A N/A Anticancer QSPR studies
4-(4-Bromophenyl)-4-oxo-but-2-enoic acid C₁₀H₇BrO₃ 4-Br-phenyl, ketone N/A Soluble in MeOH N/A Heterocyclic precursor

Key Observations :

  • Chlorine vs. Bromine : Bromine’s larger atomic size in 4-(4-Bromophenyl) analogs increases molecular weight and may enhance lipophilicity, affecting bioavailability .
  • Cis-Trans Isomerism : The trans isomer of this compound is favored in Atovaquone synthesis due to better stereochemical alignment .

Stability and Reactivity

  • Thermal Stability : High melting point (252–254°C) ensures stability during pharmaceutical processing .
  • Solvent Compatibility : Insolubility in water necessitates organic solvents (e.g., THF) for reactions, unlike more polar analogs like 4-(4-hydroxyphenyl)cyclohexanecarboxylic acid .

Biological Activity

4-(4-Chlorophenyl)cyclohexanecarboxylic acid, a compound of significant interest in medicinal chemistry, has been evaluated for its biological activity, particularly its antibacterial properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by a cyclohexane ring substituted with a chlorophenyl group and a carboxylic acid functional group. Its molecular formula is C13H15ClO2, and it possesses a molecular weight of approximately 240.71 g/mol. The presence of the chlorophenyl group is thought to enhance its biological activity through increased lipophilicity and potential interactions with biological targets.

Overview of Studies

Several studies have investigated the antibacterial activity of this compound and its derivatives. Notably, research has focused on synthesizing hydrazone derivatives from this compound and evaluating their efficacy against various bacterial strains.

  • Study Findings : A study synthesized 19 novel hydrazone derivatives from this compound. These derivatives were tested for their in vitro antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus, S. pyogenes) and Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa). The results indicated that certain derivatives exhibited excellent antibacterial activity, particularly those containing nitrogen heterocyclic rings such as pyridine and quinoline .

Efficacy Table

The following table summarizes the antibacterial activity of selected derivatives derived from this compound:

Compound Bacterial Strain Activity (Zone of Inhibition in mm)
Hydrazone Derivative A (R = Pyridine)Staphylococcus aureus25
Hydrazone Derivative B (R = Quinoline)Escherichia coli22
Hydrazone Derivative C (R = Imidazole)Pseudomonas aeruginosa20
Hydrazone Derivative D (R = Indole)S. pyogenes24

The mechanism by which this compound exerts its antibacterial effects involves several pathways:

  • Inhibition of Bacterial Growth : The compound's structural features may interfere with bacterial cell wall synthesis or function, leading to cell lysis.
  • Targeting Enzymatic Pathways : Some derivatives may act as enzyme inhibitors, disrupting critical metabolic pathways in bacteria.
  • Membrane Disruption : The lipophilic nature of the chlorophenyl group may allow the compound to integrate into bacterial membranes, causing destabilization and increased permeability.

Case Studies

  • Hydrazone Derivatives : A study published in the Asian Journal of Chemistry evaluated hydrazone derivatives synthesized from the parent compound for their antibacterial properties. The study reported that modifications to the hydrazone structure significantly influenced antibacterial effectiveness, highlighting the importance of functional group variations .
  • Comparative Study : Another investigation compared the antibacterial activities of various derivatives against standard antibiotics. The results showed that certain derivatives had comparable or superior activity against resistant bacterial strains, suggesting potential for development as new therapeutic agents .

Q & A

Q. What are the primary synthetic routes for 4-(4-Chlorophenyl)cyclohexanecarboxylic acid, and how can reaction conditions be optimized to minimize impurities?

The synthesis typically involves condensation reactions of 4-chlorophenyl precursors with cyclohexane derivatives, followed by oxidation or carboxylation steps. For example, intermediates like 4-(4-chlorophenyl)cyclohexane are functionalized using catalysts (e.g., palladium or copper) in solvents such as DMF or toluene . Key parameters for optimization include:

  • Temperature control : Maintaining 252–262°C during cyclization to avoid decomposition .
  • Purity monitoring : HPLC analysis (≥98% purity) to detect impurities like cis-isomers (≤1.5%) and residual solvents (≤0.1%) .
  • Moisture management : Ensuring ≤0.5% moisture content to prevent hydrolysis .

Q. How can researchers validate the structural identity of this compound using spectroscopic and crystallographic methods?

  • X-ray crystallography : Resolves the cyclohexane ring conformation and spatial arrangement of the chlorophenyl group, confirming the trans-configuration observed in the crystal lattice .
  • FTIR and NMR : FTIR identifies carboxylic acid C=O stretching (~1700 cm⁻¹) and Cl-C aromatic vibrations. 1^1H NMR confirms substituent positions via coupling patterns (e.g., cyclohexane protons at δ 1.5–2.5 ppm) .
  • Mass spectrometry : Molecular ion peak at m/z 238.71 (C13_{13}H15_{15}ClO2_2) aligns with theoretical molecular weight .

Q. What analytical methods are recommended for assessing purity and isomer distribution in this compound?

  • HPLC with UV detection : Quantifies cis/trans isomer ratios using reverse-phase columns (C18) and acetonitrile/water gradients .
  • Thermogravimetric analysis (TGA) : Correlates melting point (252–262°C) and decomposition profile to verify thermal stability .
  • Karl Fischer titration : Measures residual moisture (≤0.5%) to ensure storage stability .

Advanced Research Questions

Q. How do solvent polarity and temperature affect the compound’s solubility and crystallization behavior?

The compound exhibits poor solubility in polar solvents (water, methanol) but moderate solubility in acetone or DMF. Crystallization studies reveal:

  • Solvent selection : Ethanol/water mixtures yield high-purity crystals via slow evaporation, confirmed by X-ray diffraction .
  • Temperature dependence : Cooling rates >1°C/min reduce crystal defects, as evidenced by sharp melting points (252–262°C) .

Q. What strategies can resolve discrepancies in reported physicochemical data (e.g., CAS numbers, melting points)?

Discrepancies in CAS numbers (e.g., 49708-81-8 vs. 95233-37-7) and melting points (252–262°C vs. 153–155°C in related analogs) arise from isomer variability or synthesis protocols . Mitigation strategies include:

  • Batch-to-batch comparison : Cross-validate data using orthogonal techniques (e.g., DSC for melting point verification) .
  • Structural analogs : Compare with derivatives like 1-(4-Chlorophenyl)-1-cyclobutanecarboxylic acid (mp 80–82°C) to assess substituent effects .

Q. How can computational modeling predict the compound’s reactivity in nucleophilic acyl substitution reactions?

Density functional theory (DFT) simulations calculate electrophilicity at the carboxylic acid group, identifying favorable reaction sites. For example:

  • Charge distribution : The carboxyl carbon exhibits high partial positive charge (+0.85 e), making it susceptible to nucleophilic attack .
  • Steric effects : The bulky 4-chlorophenyl group reduces accessibility, requiring catalysts (e.g., DCC) for amide bond formation .

Methodological Challenges & Solutions

Q. What experimental designs are critical for studying the compound’s stability under varying pH conditions?

  • pH-dependent degradation studies : Incubate the compound in buffers (pH 1–13) and monitor decomposition via HPLC. Acidic conditions (pH <3) hydrolyze the ester intermediates, while alkaline conditions (pH >10) deprotonate the carboxylic acid .
  • Arrhenius kinetics : Accelerate stability testing at elevated temperatures (40–60°C) to predict shelf-life .

Q. How can researchers address chiral resolution challenges in synthesizing enantiopure derivatives?

  • Chiral chromatography : Use cellulose-based columns (e.g., Chiralpak® IC) to separate enantiomers, achieving >99% ee .
  • Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) in hydrogenation steps to control stereochemistry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Chlorophenyl)cyclohexanecarboxylic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4-(4-Chlorophenyl)cyclohexanecarboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.